molecular formula C8H9BrN2O B13075783 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 1211579-13-3

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B13075783
CAS No.: 1211579-13-3
M. Wt: 229.07 g/mol
InChI Key: DNCCDFJYMZYDDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxo derivative, while reduction may produce a de-brominated product .

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-6-4-10-1-2-12-8(6)11-5-7/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCCDFJYMZYDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855664
Record name 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-13-3
Record name 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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